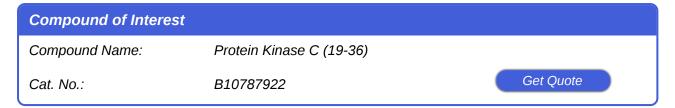


An In-depth Technical Guide to Protein Kinase C (19-36) Peptide

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This guide provides a comprehensive overview of the **Protein Kinase C (19-36)** peptide, a critical tool for researchers in cell signaling and drug development. It covers the peptide's structure, mechanism of action, and application in experimental settings, tailored for scientific and professional audiences.

Introduction to Protein Kinase C and Pseudosubstrate Inhibition

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to regulating a multitude of cellular processes, including gene expression, cell proliferation, and inflammatory responses.[1] The activity of PKC isozymes is tightly controlled. A key regulatory mechanism is an autoinhibitory pseudosubstrate domain located in the N-terminal regulatory region.[2][3] This domain mimics a true substrate but lacks a phosphorylatable serine or threonine residue. It binds to the enzyme's catalytic site, keeping it in an inactive state.[4]

The PKC (19-36) peptide is a synthetic peptide corresponding to the amino acid residues 19-36 of the pseudosubstrate region of PKC α and PKC β .[4][5] It functions as a potent and selective competitive inhibitor, binding to the catalytic site of PKC to block the phosphorylation of its substrates.[6][7][8] This makes it an invaluable tool for elucidating the specific roles of PKC in signaling pathways.

Structure and Sequence



The PKC (19-36) peptide is a highly basic peptide that contains the core recognition elements for the PKC active site but replaces the phosphorylatable residue with an alanine, preventing it from being a substrate.

Amino Acid Sequence:

- Single-Letter Code: RFARKGALRQKNVHEVKN[6][7][9][10]
- Three-Letter Code: Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn[6][9]

Physicochemical and Inhibitory Properties

The quantitative characteristics of the PKC (19-36) peptide are summarized below, providing key data for its use in experimental design.

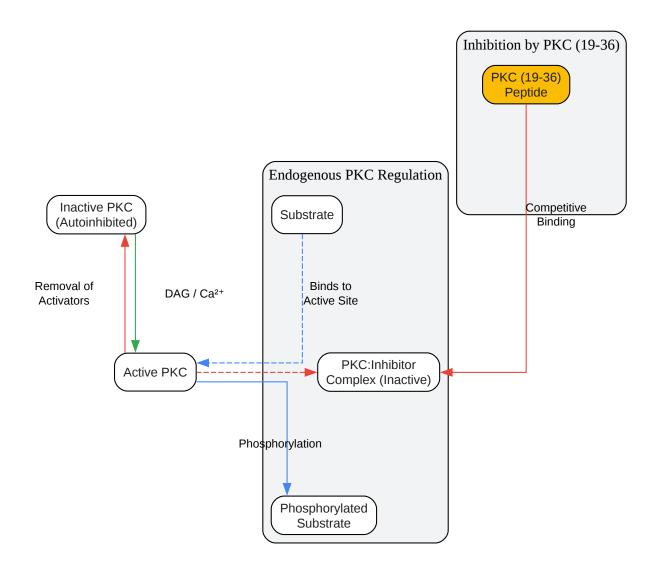
Property	Value	Source(s)
Inhibitory Constant (IC50)	0.18 μM (for Protein Kinase C)	[6][7]
Molecular Weight	~2151.48 g/mol	[7][10]
Molecular Formula	C93H159N35O24	[7][10]
CAS Number	113731-96-7	[7]
Solubility	Soluble in water (up to 2 mg/ml)	[7][9]
Appearance	White powder	[9]

Mechanism of Action

PKC (19-36) acts as a pseudosubstrate inhibitor. In the cell, PKC is maintained in an inactive state by its own N-terminal pseudosubstrate domain, which occupies the catalytic site. Upon activation by second messengers like diacylglycerol (DAG), a conformational change releases the pseudosubstrate, exposing the catalytic site for substrate binding and phosphorylation. The PKC (19-36) peptide competes with endogenous substrates for this newly available active site.



By binding tightly to the site, it effectively blocks the kinase from phosphorylating its downstream targets.



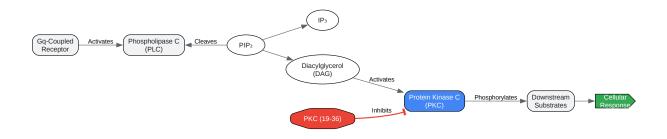
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Caption: Mechanism of PKC autoinhibition and competitive inhibition by PKC (19-36) peptide.

Key Signaling Pathway Involvement



The PKC (19-36) inhibitor is frequently used to probe the conventional PKC signaling pathway. This cascade is typically initiated by the activation of Gq-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 mobilizes intracellular calcium, DAG directly recruits and activates conventional and novel PKC isoforms at the cell membrane, leading to the phosphorylation of downstream effectors. PKC (19-36) blocks the pathway at the point of substrate phosphorylation.[2][11]



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Caption: The canonical PLC/DAG/PKC signaling pathway and the point of inhibition by PKC (19-36).

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the PKC (19-36) peptide, synthesized from cited literature.

Protocol 1: In Vitro PKC Activity Assay

This protocol is used to measure the effect of PKC (19-36) on PKC enzymatic activity in cell or tissue extracts.[12][13]

Tissue Homogenization:



- Homogenize tissue or cell pellets on ice in a buffer containing 20 mM Tris-HCl (pH 7.5),
 0.5 mM EDTA, 0.5 mM EGTA, and protease inhibitors (e.g., 0.1 mM phenylmethylsulfonyl fluoride, 25 μg/ml leupeptin).[13]
- Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to separate cytosolic and particulate (membrane) fractions.[12] The particulate fraction is typically resuspended in homogenization buffer containing 1% Nonidet P-40.[12]

Kinase Reaction:

- In a reaction tube, combine the cell/tissue fraction (1-5 μg of total protein) with a reaction mixture. The final mixture should contain 50 mM Tris-HCl (pH 7.5), PKC activators (e.g., 3 mM calcium acetate, 100 μg/ml phosphatidylserine, 1 μM Phorbol 12-myristate 13-acetate (PMA)), a selective PKC substrate peptide (e.g., 10-225 μM), and 7.5 mM dithiothreitol. [12][13]
- For the inhibitory condition, pre-incubate the reaction mixture with the desired concentration of PKC (19-36) peptide (e.g., 1-5 μM).[12][14]
- Initiate the reaction by adding [γ-³²P]ATP mixed with magnesium. Incubate at 25-30°C for 15 minutes.[12]
- Quantification of Phosphorylation:
 - Stop the reaction by adding an acidic quenching reagent or ice-cold ATP/EDTA solution.
 [12][13]
 - Spot duplicate aliquots of each reaction onto P-81 phosphocellulose filter papers.[13][14]
 - Wash the papers extensively with 150 mM phosphoric acid to remove unincorporated [γ-32P]ATP.[13][14]
 - Dry the papers, immerse them in a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[13][14] PKC activity is determined by the amount of ³²P transferred to the substrate peptide.



Protocol 2: Cell-Based DNA and Protein Synthesis Assay

This protocol assesses the effect of PKC inhibition on cell proliferation and protein synthesis, for example, in vascular smooth muscle cells (VSMCs) stimulated by high glucose.[12]

- Cell Culture and Treatment:
 - Culture VSMCs to confluence. Induce quiescence by culturing in a serum-free medium for 48 hours.
 - Divide cells into treatment groups:
 - Control (e.g., normal glucose at 5.6 mmol/L).
 - Stimulated (e.g., high glucose at 22.2 mmol/L).
 - Stimulated + Inhibitor (e.g., high glucose + varying concentrations of PKC (19-36), such as $0.1 \,\mu\text{M}$ and $1 \,\mu\text{M}$).
 - Incubate cells under treatment conditions for a defined period (e.g., two passages).[12]
- Radiolabeling:
 - \circ For DNA Synthesis: During the final hours of treatment (e.g., 4 hours), add [3 H]thymidine to the culture medium to a final concentration of 1 μ Ci/ml.
 - For Protein Synthesis: In parallel cultures, add [3H]leucine to the medium for the final hours of incubation.
- Measurement of Incorporation:
 - After incubation, wash the cell monolayers with ice-cold PBS to remove unincorporated radiolabel.
 - Precipitate macromolecules by adding cold 5-10% trichloroacetic acid (TCA).
 - Wash the precipitate with ethanol to remove lipids.

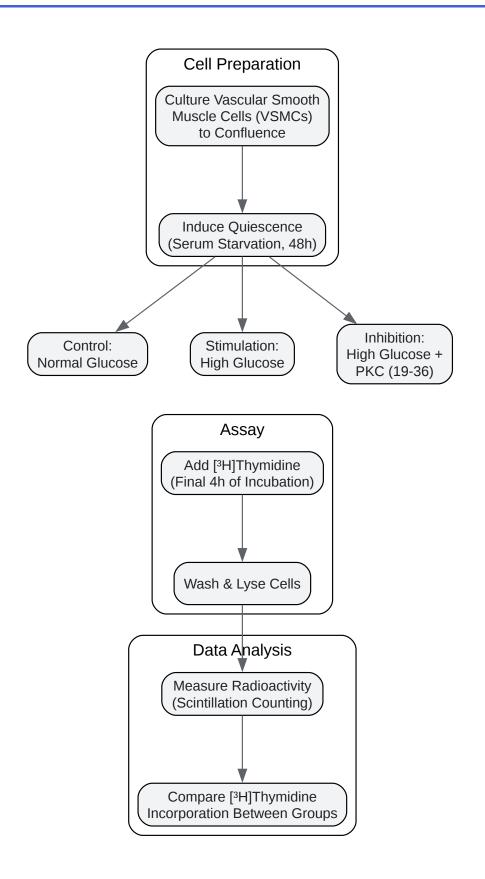


- Solubilize the acid-insoluble material (containing DNA and protein) in a lysis buffer (e.g., 0.5 M NaOH).
- Measure the radioactivity of the lysate using a scintillation counter. The amount of incorporated [³H]thymidine or [³H]leucine is proportional to the rate of DNA or protein synthesis, respectively.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of PKC in a cellular process, such as high glucose-induced vascular cell proliferation, using the PKC (19-36) inhibitor.





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Caption: Workflow for testing the effect of PKC (19-36) on cell proliferation.



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References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein Kinase C: Perfectly Balanced PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials -PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]
- 8. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 9. phoenixpeptide.com [phoenixpeptide.com]
- 10. gencefebio.com [gencefebio.com]
- 11. embopress.org [embopress.org]
- 12. ahajournals.org [ahajournals.org]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-daspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
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